1-Phenylpiperazin-2-one
Overview
Description
1-Phenylpiperazin-2-one is a chemical compound that features a piperazine ring with a phenyl group attached to it
Mechanism of Action
Target of Action
It is known that piperazine derivatives, such as 1-phenylpiperazin-2-one, often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine derivatives often work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that piperazine derivatives can influence various biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
1-Phenylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby potentially enhancing cholinergic neurotransmission . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to induce apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated intrinsic mitochondrial pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby impacting inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it competitively inhibits the C1s protease, a component of the classical complement pathway, by binding to its substrate recognition site . This inhibition can modulate immune responses and inflammation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown anticonvulsant activity, while higher doses may lead to toxicity . The compound’s therapeutic window is crucial for its potential use in clinical settings. Studies have also indicated threshold effects, where certain dosages are required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the mitochondria, where it can induce oxidative stress and apoptosis . Additionally, the compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the cyclization and deprotection steps efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-Phenylpiperazin-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Comparison with Similar Compounds
1-Phenylpiperazin-2-one can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound features a phenyl group attached to a piperazine ring, similar to this compound, but lacks the carbonyl group.
1-Methylpiperazine: This compound has a methyl group instead of a phenyl group, resulting in different chemical and biological properties.
4-Benzylpiperidine: This compound has a benzyl group attached to a piperidine ring, offering different reactivity and applications compared to this compound.
Properties
IUPAC Name |
1-phenylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUNGYFXNDOGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551083 | |
Record name | 1-Phenylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90917-86-5 | |
Record name | 1-Phenylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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